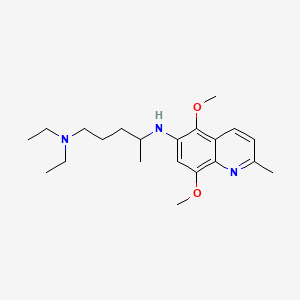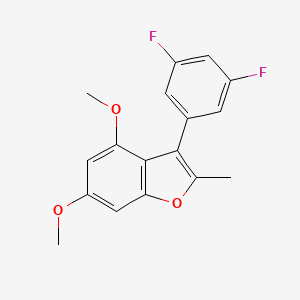
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran is an organic compound that belongs to the benzofuran family. This compound is characterized by the presence of a benzofuran core substituted with a 3,5-difluorophenyl group, two methoxy groups, and a methyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,5-difluorophenylboronic acid, which is then subjected to Suzuki-Miyaura cross-coupling reactions with appropriate benzofuran derivatives . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of the benzofuran ring.
Scientific Research Applications
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism . Additionally, it may interact with various receptors and ion channels, affecting cellular signaling pathways and leading to its observed biological effects.
Comparison with Similar Compounds
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran can be compared with other similar compounds, such as:
1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds also contain difluorophenyl and dimethoxyphenyl groups and are studied for their anticancer activities.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran lies in its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
922140-90-7 |
|---|---|
Molecular Formula |
C17H14F2O3 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran |
InChI |
InChI=1S/C17H14F2O3/c1-9-16(10-4-11(18)6-12(19)5-10)17-14(21-3)7-13(20-2)8-15(17)22-9/h4-8H,1-3H3 |
InChI Key |
HQNJSGXQZXDRSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B12884390.png)
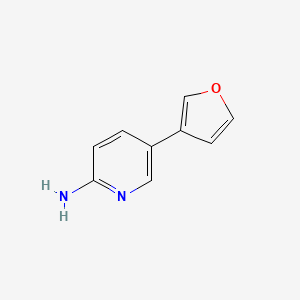

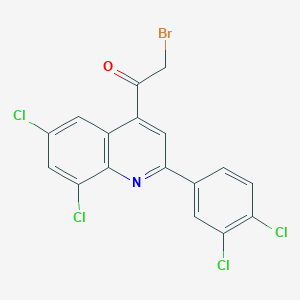
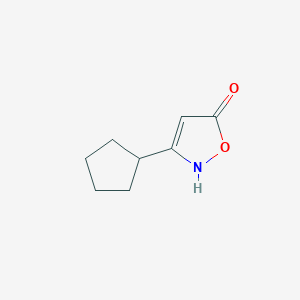
![5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)

![2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12884439.png)
![N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12884441.png)


